Adenosine receptor antagonist 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

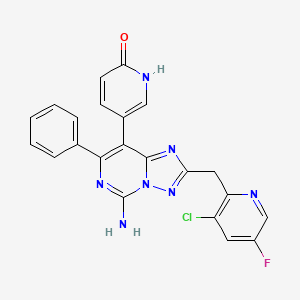

C22H15ClFN7O |

|---|---|

分子量 |

447.9 g/mol |

IUPAC名 |

5-[5-amino-2-[(3-chloro-5-fluoro-2-pyridinyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1H-pyridin-2-one |

InChI |

InChI=1S/C22H15ClFN7O/c23-15-8-14(24)11-26-16(15)9-17-28-21-19(13-6-7-18(32)27-10-13)20(12-4-2-1-3-5-12)29-22(25)31(21)30-17/h1-8,10-11H,9H2,(H2,25,29)(H,27,32) |

InChIキー |

PDXSPZPOZMTADI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C3=NC(=NN3C(=N2)N)CC4=C(C=C(C=N4)F)Cl)C5=CNC(=O)C=C5 |

製品の起源 |

United States |

Foundational & Exploratory

Adenosine A1 receptor antagonist mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Adenosine (B11128) A1 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Adenosine A1 Receptor

The Adenosine A1 receptor (A1R) is a member of the P1 subfamily of purinergic G protein-coupled receptors (GPCRs), which are activated by the endogenous nucleoside, adenosine.[1][2] A1Rs exhibit a high affinity for adenosine and are ubiquitously distributed throughout the body, with particularly high expression levels in the central nervous system (CNS), heart, kidneys, and adipose tissue.[1] This widespread distribution means that A1Rs are involved in a vast array of physiological processes, including neurotransmission, cardiac function, and renal regulation.[3][4] In the CNS, A1R activation generally leads to inhibitory effects, such as reduced neuronal firing and decreased neurotransmitter release.[3][5] In the heart, it slows the heart rate and reduces myocardial oxygen consumption.[4] Given its critical roles, the A1R is a significant target for therapeutic intervention.

A1 Receptor Signaling: The Agonist-Activated State

To comprehend the mechanism of A1R antagonists, it is essential first to understand the signaling cascades initiated by agonist binding. Upon activation by an agonist like adenosine, the A1R undergoes a conformational change that allows it to couple with and activate inhibitory heterotrimeric G proteins, primarily of the Gαi and Gαo subtypes.[1][6] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, both of which are free to interact with downstream effectors.[6]

The primary signaling pathways are:

-

Inhibition of Adenylyl Cyclase (AC): The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger.[3][5][7] The resulting decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins.[5][8]

-

Activation of Phospholipase C (PLC): In some cellular contexts, A1R activation can stimulate phospholipase C (PLC) via Gβγ subunits or Gq coupling.[1][8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[10]

-

Modulation of Ion Channels: The Gβγ subunits released upon A1R activation directly modulate ion channel activity. They activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[5] Concurrently, they inhibit N-, P/Q-, and L-type voltage-gated calcium channels, reducing calcium influx.[1][3] The combined effect is a significant reduction in neuronal excitability and neurotransmitter release.

These pathways collectively mediate the predominantly inhibitory effects of A1R activation.

Core Mechanisms of A1 Receptor Antagonism

A1R antagonists function by disrupting the agonist-mediated signaling cascade. They achieve this primarily through two distinct, though related, mechanisms: competitive antagonism and inverse agonism.

Competitive Antagonism

The most common mechanism is competitive antagonism. Antagonists are ligands that bind to the same site as the endogenous agonist, adenosine (the orthosteric site), but do not induce the conformational change necessary for receptor activation.[11] By occupying the binding pocket, they physically block adenosine from accessing the receptor.[11] This action prevents the initiation of the downstream signaling events detailed above. The blockade is surmountable; increasing the concentration of the agonist can overcome the effect of the antagonist. Well-known non-selective adenosine receptor antagonists like caffeine (B1668208) and theophylline (B1681296) function primarily through this mechanism.[4][12][13]

Inverse Agonism

The concept of inverse agonism arises from the observation that some GPCRs, including the A1R, can exhibit a degree of spontaneous, ligand-independent activity, known as constitutive activity.[14][15][16] This means the receptor can spontaneously adopt an active conformation (R*) and initiate signaling, albeit at a low level, even in the absence of an agonist.

-

Neutral Antagonists bind to the inactive (R) and active (R*) states of the receptor with equal affinity. They do not alter the equilibrium between these states but block agonist binding.

-

Inverse Agonists preferentially bind to the inactive conformation (R) of the receptor.[16] By binding to and stabilizing this inactive state, they shift the conformational equilibrium away from the active (R*) state, thereby reducing the level of constitutive activity below its basal level.[14][15] Many compounds previously classified as neutral antagonists have since been shown to be inverse agonists.[15][16]

This distinction is crucial in drug development, as an inverse agonist can produce a physiological effect even without an agonist present, whereas a neutral antagonist is only effective in the presence of an agonist.

Quantitative Data for A1 Receptor Antagonists

The interaction of antagonists with the A1R is quantified by their binding affinity (Ki) and their functional potency (IC50). Ki represents the equilibrium dissociation constant for the antagonist binding to the receptor, with lower values indicating higher affinity. IC50 is the concentration of antagonist required to inhibit 50% of a specific biological response (e.g., agonist-induced cAMP reduction).

| Compound | Class | Species | Binding Affinity (Ki or pKi) | Functional Potency (IC50) | Reference |

| DPCPX | Selective A1 Antagonist | Human | pKi = 7.95 ± 0.09 | 124 nM (β-arrestin) | [17][18][19] |

| CA200645 | A1/A3 Antagonist | Human | pKD = 7.80 ± 0.2 nM | - | [17][18] |

| 10b (novel compound) | A1/A3 Antagonist | Human | pKi = 7.95 ± 0.09 | - | [17][18] |

| Theophylline | Non-selective Antagonist | - | - | - | [4][12] |

| Caffeine | Non-selective Antagonist | - | - | - | [12][13] |

| O. stamineus extract | A1 Antagonist | - | - | 95.1 µg/mL | [20] |

Note: Data is compiled from multiple sources and experimental conditions may vary. pKi is the negative logarithm of the Ki value.

Key Experimental Protocols

The characterization of A1R antagonists relies on standardized in vitro assays to determine binding affinity and functional potency.

Radioligand Binding Assay (for Ki Determination)

This assay directly measures the affinity of an antagonist for the A1R by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Culture cells (e.g., HEK-293 or CHO) stably expressing the human A1R. Harvest the cells and homogenize them in a buffer to isolate cell membranes, which are then stored at -80°C.

-

Assay Setup: In a 96-well plate, add a constant concentration of a high-affinity A1R radioligand (e.g., [3H]DPCPX, an antagonist, or [3H]CCPA, an agonist).[21]

-

Competition: Add increasing concentrations of the unlabeled test antagonist to the wells.

-

Incubation: Add the prepared cell membranes to each well. Incubate the plate for a specific time (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

cAMP Functional Assay (for IC50 Determination)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Seed cells stably expressing the human A1R (e.g., CHO-K1) into a 96-well plate and culture for 24 hours.[23]

-

Antagonist Incubation: Add increasing concentrations of the test antagonist to the wells.

-

Agonist and Forskolin (B1673556) Stimulation: Add a fixed concentration of an A1R agonist (e.g., adenosine or CPA) to all wells. Simultaneously or subsequently, add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[22] A phosphodiesterase inhibitor (e.g., rolipram) is often included to prevent cAMP degradation.[24]

-

Incubation: Incubate the plate at 37°C or room temperature for a defined period (e.g., 30 minutes).[24]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or BRET (Bioluminescence Resonance Energy Transfer)-based biosensors.[22][23]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The data will show a reversal of the agonist's inhibitory effect. Fit the data to a sigmoidal dose-response curve to determine the antagonist's IC50 value.

Conclusion

The mechanism of action of adenosine A1 receptor antagonists is centered on preventing the activation of inhibitory G protein signaling cascades. This is accomplished either by competitively blocking the endogenous agonist, adenosine, from its orthosteric binding site or by acting as inverse agonists that stabilize an inactive receptor conformation and reduce basal signaling. A thorough understanding of these mechanisms, quantified through rigorous binding and functional assays, is fundamental for the rational design and development of novel A1R-targeted therapeutics for a wide range of cardiovascular, neurological, and renal disorders.

References

- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 4. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Allosteric modulation of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. domaintherapeutics.ca [domaintherapeutics.ca]

- 16. Inverse Agonism and Constitutive Activity - Leiden University [universiteitleiden.nl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. biorxiv.org [biorxiv.org]

- 24. resources.revvity.com [resources.revvity.com]

Endogenous ligands for the Adenosine A1 receptor

An In-depth Technical Guide to the Endogenous Ligands of the Adenosine (B11128) A1 Receptor

For: Researchers, Scientists, and Drug Development Professionals

The Adenosine A1 Receptor (A1R) is a member of the P1 class of purinergic G protein-coupled receptors (GPCRs), a major family of drug targets.[1] A1Rs are ubiquitously expressed throughout the human body, with high concentrations found in the central nervous system (CNS)—particularly the cerebral cortex, cerebellum, and hippocampus—as well as in the heart, kidneys, and adipose tissue.[2] This widespread distribution underscores the receptor's critical role in regulating a multitude of physiological processes. In the brain, A1R activation generally exerts an inhibitory effect, modulating neurotransmitter release and neuronal excitability.[3] In the cardiovascular system, it plays a key role in regulating heart rate and myocardial oxygen consumption.[1] Given its diverse functions, the A1R is a significant therapeutic target for conditions including cardiac arrhythmias, pain, and neurological disorders. This guide provides a technical overview of the endogenous ligands for the A1R, its signaling mechanisms, and the experimental protocols used for its characterization.

Primary Endogenous Ligand: Adenosine

The principal endogenous ligand for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3) is the purine (B94841) nucleoside, adenosine .[1] Extracellular adenosine levels increase significantly under conditions of metabolic stress, such as hypoxia or ischemia, where it acts as a local signaling molecule to protect tissues from damage.[4] The A1 receptor subtype possesses the highest affinity for adenosine among the four receptors, allowing it to respond to low nanomolar concentrations of the nucleoside.[3][4]

Quantitative Analysis of Ligand Binding

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The affinity of adenosine for the A1R can vary based on the tissue and the specific assay conditions, such as the presence of guanine (B1146940) nucleotides which influence the receptor's conformational state (high- and low-affinity states).[5]

The table below summarizes the binding affinities of the endogenous ligand adenosine, as well as several standard selective synthetic agonists and antagonists, for the human Adenosine A1 receptor.

| Ligand | Type | Receptor Source | Radioligand Used | Ki / Kd (nM) | Citation(s) |

| Adenosine | Endogenous Agonist | Human A1R (HEK-293 cells) | [3H]DPCPX | 4600 ± 480 | [6] |

| Adenosine | Endogenous Agonist | Brain | N/A | ~70 | [3] |

| CCPA | Synthetic Agonist | Human Glomeruli | [3H]CCPA | 1.78 ± 0.21 (Kd) | [7] |

| R-PIA | Synthetic Agonist | Cultured Cardiomyocytes | [3H]CPX | 3.57 | [8] |

| DPCPX | Synthetic Antagonist | Wild-Type A1R (HEK-293 cells) | [3H]DPCPX | 2.37 ± 0.20 (Kd) | [6] |

Note: Affinity values can vary significantly between studies due to differences in experimental conditions (e.g., cell type, membrane preparation, radioligand, buffer composition, and temperature).

A1 Receptor Signaling Pathways

Upon activation by an agonist like adenosine, the A1R couples primarily to the Gi and Go families of heterotrimeric G proteins.[2][9] This interaction initiates several downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][10][11] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

-

Activation of Phospholipase C (PLC): In some cellular contexts, A1R activation can stimulate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][12] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates various ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, which results in neuronal inhibition.[9] Concurrently, the Gβγ subunit inhibits N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx and suppressing neurotransmitter release.[2]

Experimental Protocols

Characterizing the interaction between endogenous ligands and the A1R requires robust and precise experimental methodologies. Below are detailed protocols for key assays used in A1R research.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound (e.g., adenosine) by measuring its ability to compete with a radiolabeled ligand of known affinity for binding to the A1R.

Objective: To determine the Ki of a test compound for the A1R.

Materials:

-

Cell membranes expressing the human A1R (e.g., from HEK293 or CHO cells).[13]

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[14]

-

Radioligand: A selective A1R antagonist, such as [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).[13]

-

Unlabeled test compound (adenosine).

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a known unlabeled A1R ligand.[13]

-

Glass fiber filter mats (e.g., GF/C), pre-soaked in polyethyleneimine (PEI).[14]

-

Cell harvester and scintillation counter.[14]

Methodology:

-

Membrane Preparation: Harvest cells expressing A1R and homogenize them in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the final binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[14]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at or near its Kd, e.g., 0.5 nM [3H]DPCPX), and binding buffer.[13]

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of a non-labeled A1R ligand to block all specific binding.[14]

-

Competition: Add membrane preparation, radioligand, and increasing concentrations of the unlabeled test compound (e.g., adenosine).

-

-

Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 25-30°C) with gentle agitation to allow the binding to reach equilibrium.[7][14]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[14]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (one-site competition model) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

cAMP Inhibition Functional Assay

This assay measures the functional consequence of A1R activation by quantifying the inhibition of cAMP production.

Objective: To measure the functional potency (EC50) of an A1R agonist.

Materials:

-

Whole cells stably expressing the human A1R (e.g., CHO-K1 cells).[15]

-

Stimulation Buffer (e.g., HBSS with 0.1% BSA).

-

Forskolin (B1673556) (an adenylyl cyclase activator).[15]

-

Test agonist (adenosine).

-

cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based).[15][16]

Methodology:

-

Cell Plating: Plate A1R-expressing cells in a 96-well or 384-well plate and grow overnight.

-

Pre-incubation: Wash the cells and incubate them in Stimulation Buffer for at least 20 minutes at 37°C.[16]

-

Compound Addition: Add increasing concentrations of the A1R agonist (e.g., adenosine) to the wells. For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of agonist.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and elevate intracellular cAMP levels.[15]

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's protocol. For example, in an AlphaScreen assay, lysis buffer containing biotinylated-cAMP and anti-cAMP Acceptor beads is added.[16]

-

Data Analysis:

-

Plot the measured signal (which is inversely proportional to cAMP levels in a competition assay) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

-

NanoBRET Ligand Binding Assay

A more recent technique, Bioluminescence Resonance Energy Transfer (BRET), allows for real-time measurement of ligand binding in living cells.

Principle: The A1R is tagged with a NanoLuciferase (Nluc) enzyme (the BRET donor). A fluorescently labeled ligand (the BRET acceptor) is added. When the fluorescent ligand binds to the Nluc-A1R, the energy from the luciferase reaction is transferred to the fluorophore, which then emits light at its characteristic wavelength.[17][18]

Brief Methodology:

-

Cell Culture: Use cells stably expressing the N-terminally tagged Nluc-A1R.[19]

-

Assay: Plate the cells and add the Nluc substrate (e.g., furimazine).[17][19]

-

Ligand Addition: For competition assays, co-stimulate with a fixed concentration of a fluorescent A1R ligand (e.g., CA200645) and increasing concentrations of an unlabeled test compound.[17][19]

-

Measurement: Measure the light emissions at two wavelengths (one for the donor, one for the acceptor) and calculate the BRET ratio.[17]

-

Analysis: A decrease in the BRET ratio in the presence of the unlabeled compound indicates displacement of the fluorescent ligand, from which Ki values can be determined.[19] This method offers the advantage of studying ligand binding kinetics in a more physiologically relevant live-cell environment.

References

- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of cardiac A1 adenosine receptors by ligand binding and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. NanoBiT Complementation to Monitor Agonist-Induced Adenosine A1 Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Probe dependence of allosteric enhancers on the binding affinity of adenosine A1‐receptor agonists at rat and human A1‐receptors measured using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

Physiological roles of the Adenosine A1 receptor in the central nervous system

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Adenosine (B11128) A1 receptor (A1R) is a G protein-coupled receptor ubiquitously expressed throughout the central nervous system (CNS). As a primary target for the endogenous neuromodulator adenosine, the A1R plays a critical role in regulating neuronal excitability, synaptic transmission, and neuroprotection. Its high density in key brain regions, including the hippocampus, cortex, and cerebellum, underscores its importance in a multitude of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the physiological roles of the A1R in the CNS, with a focus on its signaling mechanisms, quantitative data on its distribution and ligand interactions, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting the A1R for therapeutic intervention in neurological and psychiatric disorders.

Introduction to the Adenosine A1 Receptor

The A1R is a member of the P1 family of purinergic receptors and exhibits a high affinity for adenosine.[1] It is predominantly coupled to inhibitory G proteins (Gi/o), and its activation leads to a cascade of intracellular events that ultimately dampen neuronal activity.[2] This inhibitory role positions the A1R as a crucial regulator of brain function and a promising target for the treatment of conditions characterized by excessive neuronal excitation, such as epilepsy and ischemia.

Distribution and Density of A1 Receptors in the CNS

The A1R is widely distributed throughout the human and rodent brain, with particularly high concentrations in regions associated with learning, memory, and motor control.[3][4] Quantitative autoradiographic studies have provided detailed maps of A1R density (Bmax) and affinity (Kd) in various brain structures.

| Brain Region | Bmax (fmol/mg tissue or protein) | Kd (nM) | Radioligand | Species | Reference |

| Hippocampus (CA1) | 598 fmol/mg gray matter | 9.9 | [3H]DPCPX | Human | [5] |

| Insular Cortex | 430 fmol/mg gray matter | 14.2 | [3H]DPCPX | Human | [5] |

| Frog Brain Membranes | 0.238 ± 0.016 pmol/mg protein | 43.8 | [3H]DPCPX | Frog | [6] |

| Rat Brain Membranes | N/A | 0.05-0.19 | [3H]DPCPX | Rat | [7] |

Table 1: Density (Bmax) and Dissociation Constant (Kd) of Adenosine A1 Receptors in Various Brain Regions. This table summarizes quantitative data on A1R distribution from different studies.

Signaling Pathways of the Adenosine A1 Receptor

Activation of the A1R by adenosine or synthetic agonists initiates a series of intracellular signaling events primarily mediated by the Gi/o family of G proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2] The βγ subunits of the dissociated G protein can also directly modulate the activity of various ion channels.[2]

Key Downstream Effects of A1R Activation:

-

Inhibition of Neurotransmitter Release: A1R activation presynaptically inhibits the release of excitatory neurotransmitters, most notably glutamate (B1630785).[8][9][10] This is achieved through the inhibition of voltage-gated calcium channels (N- and P/Q-type), which reduces calcium influx into the presynaptic terminal.[2]

-

Postsynaptic Hyperpolarization: Postsynaptically, A1R activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane.[11][12][13] This makes it more difficult for the neuron to reach the threshold for firing an action potential.

-

Modulation of other signaling cascades: A1R can also influence other signaling pathways, including the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) cascades.[2]

Caption: Adenosine A1 Receptor Signaling Pathway.

Quantitative Data on Ligand Binding

The affinity of various agonists and antagonists for the A1R has been extensively characterized using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for the receptor.

| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |

| CPA (N6-cyclopentyladenosine) | A1 | ~0.4 | Rat | [14] |

| R-PIA (R-N6-phenylisopropyladenosine) | A1 | ~0.8 | Rat | [14] |

| CCPA (2-Chloro-N6-cyclopentyladenosine) | A1 | 0.4 | Rat | [14] |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | A1 | 0.47 ± 0.02 | Rat | [15] |

| CVT-3619 | A1 | 55 | Human | [16] |

| KW3902 | A1 | < 10 | Human | [16] |

| BG9928 | A1 | < 10 | Human | [16] |

| SLV320 | A1 | < 10 | Human | [16] |

Table 2: Inhibition Constants (Ki) of Selected Ligands for the Adenosine A1 Receptor. This table provides a comparative overview of the binding affinities of common A1R agonists and antagonists.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a standard filtration binding assay to determine the affinity of a test compound for the A1R in brain tissue homogenates.[17][18]

Materials:

-

Frozen brain tissue (e.g., rat cortex or hippocampus)

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Radioligand: e.g., [3H]DPCPX (specific activity ~105 Ci/mmol)[7]

-

Unlabeled Ligand (for non-specific binding): e.g., 10 µM CPA

-

Test compounds at various concentrations

-

GF/C filters (pre-soaked in 0.3% PEI)

-

Scintillation cocktail

-

96-well plates

-

FilterMate™ harvester or equivalent vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize frozen brain tissue in 20 volumes of cold lysis buffer.

-

Centrifuge at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer containing 10% sucrose (B13894) and store at -80°C.

-

Determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

Thaw membrane preparation and resuspend in assay buffer.

-

In a 96-well plate, add in the following order:

-

150 µL of membrane preparation (50-120 µg protein)

-

50 µL of test compound or vehicle

-

50 µL of radioligand solution (e.g., 0.2-20 nM [3H]DPCPX)

-

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a saturating concentration of an unlabeled ligand (e.g., 10 µM CPA).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/C filters using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Place filters in scintillation vials, add scintillation cocktail, and count radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

For competition assays, calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Slice Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for recording synaptic currents from neurons in acute brain slices to assess the effect of A1R modulation.[4][19][20][21]

Materials:

-

Rodent (e.g., rat or mouse)

-

Vibrating microtome (vibratome)

-

Dissection tools

-

Artificial Cerebrospinal Fluid (ACSF):

-

Standard ACSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 glucose.[19]

-

Continuously bubble with carbogen (B8564812) (95% O2, 5% CO2) to maintain pH at 7.4.[5]

-

-

Intracellular Solution (for patch pipette): (in mM): 115 potassium gluconate, 20 KCl, 10 HEPES, 2 MgATP, 0.3 NaGTP, 10 sodium phosphocreatine, 0.1% biocytin, pH 7.3.[19]

-

Patch-clamp rig with microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

A1R agonist/antagonist of interest.

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated ACSF.

-

Rapidly dissect the brain and place it in ice-cold ACSF.

-

Cut 300 µm thick coronal or sagittal slices of the desired brain region using a vibratome.

-

Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at 35°C for 30 minutes, then at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated ACSF at 34 ± 2°C.

-

Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull a patch pipette with a resistance of 4-11 MΩ and fill it with intracellular solution.

-

Approach a target neuron with the patch pipette while applying positive pressure.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).

-

Bath-apply the A1R ligand and record the changes in synaptic activity.

-

-

Data Analysis:

-

Analyze the frequency, amplitude, and kinetics of synaptic currents before and after drug application using appropriate software (e.g., Clampfit, Igor Pro).

-

Quantify the percentage of inhibition or potentiation of synaptic transmission.

-

Behavioral Assay: Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity and can be used to assess the in vivo effects of A1R modulation on depressive-like behavior.[22][23][24][25][26]

Materials:

-

Mice or rats

-

Transparent cylindrical container (e.g., 50 cm height, 20 cm diameter)

-

Water at 24-30°C

-

Video recording equipment

-

A1R ligand or vehicle for injection

Procedure:

-

Habituation (Day 1):

-

Fill the cylinder with water to a depth of 15-18 cm.

-

Gently place the animal in the water for 15 minutes.

-

Remove the animal, dry it, and return it to its home cage.

-

-

Test (Day 2):

-

Administer the A1R ligand or vehicle to the animal at the appropriate time before the test.

-

Place the animal in the water-filled cylinder for a 6-minute test session.

-

Record the entire session with a video camera.

-

-

Data Analysis:

-

Score the last 4 minutes of the test session for periods of immobility.

-

Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and only making movements necessary to keep the head above water.

-

Compare the duration of immobility between the drug-treated and vehicle-treated groups.

-

Role in Neuroprotection and Therapeutic Potential

The inhibitory actions of the A1R make it a key player in neuroprotection. Under conditions of excessive neuronal activity, such as during ischemia or seizures, increased extracellular adenosine levels activate A1Rs, leading to a reduction in glutamate release and neuronal hyperpolarization. This helps to prevent excitotoxicity and subsequent neuronal death. Consequently, A1R agonists have been investigated as potential therapeutic agents for stroke, epilepsy, and other neurodegenerative diseases.

Caption: Workflow for Screening Neuroprotective A1R Compounds.

Conclusion

The Adenosine A1 receptor is a pivotal regulator of neuronal function in the central nervous system. Its widespread distribution and potent inhibitory actions underscore its significance in maintaining neuronal homeostasis and protecting against excitotoxic insults. The detailed understanding of its signaling pathways, quantitative characteristics, and the availability of robust experimental protocols, as outlined in this guide, provide a solid foundation for the continued exploration of the A1R as a therapeutic target. Future research and drug development efforts focused on selective A1R modulation hold considerable promise for the treatment of a range of debilitating neurological and psychiatric disorders.

References

- 1. estudogeral.uc.pt [estudogeral.uc.pt]

- 2. precisionary.com [precisionary.com]

- 3. Functional selectivity of adenosine A1 receptor ligands? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axolbio.com [axolbio.com]

- 5. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 6. On the high affinity binding site for [3H]-1,3-dipropyl-8-cyclopentylxanthine in frog brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Control of glutamate release by complexes of adenosine and cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A1 receptor-mediated inhibition of evoked glutamate release is coupled to calcium influx decrease in goldfish brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A₁ receptors inhibit glutamate release in rat medullary dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sound-induced hyperpolarization of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hyperpolarization (biology) - Wikipedia [en.wikipedia.org]

- 14. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. revvity.com [revvity.com]

- 19. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]

- 20. Whole Cell Patch Clamp Protocol [protocols.io]

- 21. Patch Clamp Protocol [labome.com]

- 22. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 23. animal.research.wvu.edu [animal.research.wvu.edu]

- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. dpi.nsw.gov.au [dpi.nsw.gov.au]

Adenosine A1 Receptor Antagonism: A Technical Guide to its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) is a critical neuromodulator in the central nervous system (CNS), exerting a predominantly inhibitory influence on neuronal activity and neurotransmitter release.[1][2] These effects are primarily mediated through the activation of high-affinity A1 adenosine receptors (A1Rs), which are G-protein coupled receptors (GPCRs).[1][3][4] When adenosine binds to A1Rs, it triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, activation of potassium channels, and inhibition of calcium channels.[1][5] This cumulative action results in a reduction of neuronal excitability and a decrease in the release of various neurotransmitters.[1]

Adenosine A1 receptor antagonists are compounds that block the binding of endogenous adenosine to A1Rs, thereby preventing its inhibitory effects.[1][2] This blockade leads to a disinhibition of neurotransmitter release, resulting in increased neuronal excitability.[1] This mechanism of action has positioned A1R antagonists as promising therapeutic agents for a range of neurological and psychiatric disorders characterized by hypoactive neurotransmitter systems.[1][2] This technical guide provides an in-depth overview of the effects of A1R antagonists on the release of key neurotransmitters, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

The primary mechanism by which adenosine A1 receptor antagonists enhance neurotransmitter release is through the blockade of the inhibitory signaling cascade initiated by endogenous adenosine. By preventing the activation of A1Rs on presynaptic terminals, these antagonists disinhibit the release machinery, leading to an increase in the release of neurotransmitters in response to neuronal depolarization.

Signaling Pathway of Adenosine A1 Receptor Activation

The activation of the A1R by adenosine initiates a cascade of intracellular events that ultimately suppress neurotransmitter release. The following diagram illustrates this inhibitory signaling pathway.

Effects on Neurotransmitter Release: Quantitative Data

The following tables summarize the quantitative effects of various adenosine A1 receptor antagonists on the release of major neurotransmitters across different experimental models.

Glutamate (B1630785)

| Antagonist | Experimental Model | Concentration | Effect on Glutamate Release | Reference |

| DPCPX | Rat cerebrocortical slices (ischemia-induced) | Not specified | Increased efflux | [6] |

| DPCPX | Rat cerebrocortical synaptosomes | 0.1 µM | Antagonized CCPA-induced inhibition | [7][8] |

GABA

| Antagonist | Experimental Model | Concentration | Effect on GABA Release | Reference |

| DPCPX | Rat basal ganglia slices | 10-100 nM | Increased release | [9] |

| DPCPX | Rat tuberomammillary nucleus neurons | 1 µM | Blocked adenosine-mediated inhibition of mIPSC frequency | [10][11] |

| DPCPX | Rat dorsal horn neurons | 1 µM | Blocked adenosine-induced reduction of eIPSCs | [12] |

Acetylcholine (B1216132)

| Antagonist | Experimental Model | Concentration | Effect on Acetylcholine Release | Reference |

| 8-Cyclopentyltheophylline | Narke japonica electric organ synaptosomes | Not specified | Potentiated release in the presence of adenosine | [13] |

| DPCPX | Rat myenteric plexus | 10 nM | Increased release by 17 ± 4% | [14] |

| DPCPX | Rat hippocampal slices | Not specified | Antagonized adenosine-induced inhibition | [15] |

| DPCPX | Mouse brain | 0.3 µg (icv) | Significantly increased ACh concentration | [16] |

Dopamine (B1211576)

| Antagonist | Experimental Model | Concentration | Effect on Dopamine Release | Reference |

| DPCPX | Rat caudate-putamen brain slices | Not specified | Blocked adenosine-mediated modulation | [17][18] |

| DPCPX | Rat striatal slices | Not specified | Shifted the dose-response curve of CPA to the right (IC50 from 3.80 x 10⁻⁷ M to 6.57 x 10⁻⁶ M) | [19][20] |

Norepinephrine (B1679862)

| Antagonist | Experimental Model | Concentration | Effect on Norepinephrine Release | Reference |

| 8-Phenyltheophylline | Postischemic rat heart | Not specified | Significantly increased release | [21] |

| DPCPX | Postischemic rat heart | Not specified | Significantly increased release | [21] |

| DPCPX | Guinea pig right atrium | 10 nM | Prevented the inhibitory effect of CADO | [22] |

| 8-(p-sulfophenyl)-theophylline | Rat heart cardiac synaptosomes | Not specified | Blocked the actions of adenosine on [3H]NE release | [23] |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to investigate the effects of adenosine A1 receptor antagonists on neurotransmitter release.

Brain Slice Electrophysiology

This technique allows for the study of synaptic transmission and neuronal excitability in a relatively intact neural circuit.[24][25][26]

Protocol Outline:

-

Animal Anesthesia and Brain Extraction: The animal is deeply anesthetized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[24]

-

Slicing: The brain is sectioned into thin slices (typically 300-400 µm) using a vibratome. The cutting solution is often a modified ACSF to improve cell viability.[24][27]

-

Incubation and Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF and allowed to recover for at least one hour at a controlled temperature (e.g., 32-34°C) before being maintained at room temperature.[24][27]

-

Recording: A single slice is placed in a recording chamber and continuously perfused with oxygenated ACSF. Whole-cell patch-clamp or field potential recordings are performed to measure synaptic events.[28]

-

Drug Application: The adenosine A1 receptor antagonist is bath-applied at a known concentration, and changes in neurotransmitter release (e.g., frequency and amplitude of postsynaptic currents) are recorded and analyzed.

Synaptosome Preparation and Neurotransmitter Release Assay

Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter release, making them a valuable tool for studying presynaptic mechanisms.[29][30]

Protocol Outline:

-

Tissue Homogenization: Brain tissue is homogenized in a buffered sucrose (B13894) solution to shear off nerve terminals.[30]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different subcellular fractions. The crude synaptosomal fraction is pelleted at an intermediate speed.[29][30]

-

Purification (Optional): For higher purity, the crude synaptosomal fraction can be further purified using density gradient centrifugation (e.g., with Percoll or Ficoll).[31]

-

Resuspension and Loading: The purified synaptosomes are resuspended in a physiological buffer and can be loaded with a radiolabeled neurotransmitter or its precursor.

-

Neurotransmitter Release Assay:

-

Synaptosomes are incubated with the adenosine A1 receptor antagonist.

-

Depolarization is induced (e.g., with high potassium concentration) to trigger neurotransmitter release.

-

The amount of released neurotransmitter in the supernatant is quantified (e.g., by liquid scintillation counting for radiolabeled compounds or HPLC).

-

Logical Relationship: A1R Antagonism and Neurotransmitter Release

The following diagram illustrates the logical progression from the administration of an A1 receptor antagonist to the resulting increase in neurotransmitter release.

Conclusion

Adenosine A1 receptor antagonists represent a significant class of compounds with the potential to modulate a wide array of synaptic processes. By blocking the tonic inhibitory influence of endogenous adenosine, these antagonists effectively enhance the release of multiple neurotransmitters, including glutamate, GABA, acetylcholine, dopamine, and norepinephrine. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of A1R antagonism in CNS disorders. The continued investigation into the nuanced effects of these compounds on specific neural circuits will be crucial for the development of targeted and effective therapies.

References

- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 2. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sensitivity to selective adenosine A1 and A2A receptor antagonists of the release of glutamate induced by ischemia in rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of adenosine A1 and A2A receptor activation on the evoked release of glutamate from rat cerebrocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of adenosine A1 and A2A receptor activation on the evoked release of glutamate from rat cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of endogenous GABA release by an antagonistic adenosine A1/dopamineD1 receptor interaction in rat brain limbic regions but not basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine A1 receptors inhibit GABAergic transmission in rat tuberomammillary nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Convergent control of synaptic GABA release from rat dorsal horn neurones by adenosine and GABA autoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of adenosine A1 and A2 receptors differentially affects acetylcholine release from electric organ synaptosomes by modulating calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual effects of adenosine on acetylcholine release from myenteric motoneurons are mediated by junctional facilitatory A2A and extrajunctional inhibitory A1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenosine A1-receptor-mediated inhibition of evoked acetylcholine release in the rat hippocampus does not depend on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Adenosine transiently modulates stimulated dopamine release in the caudate-putamen via A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Adenosine A1 receptor-mediated inhibition of dopamine release from rat striatal slices is modulated by D1 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adenosine A1 receptor‐mediated inhibition of dopamine release from rat striatal slices is modulated by D1 dopamine receptors | Semantic Scholar [semanticscholar.org]

- 21. Adenosine inhibits norepinephrine release in the postischemic rat heart: the mechanism of neuronal stunning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of adenosine on norepinephrine and acetylcholine release from guinea pig right atrium: role of A1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of aging on A1-adenosine receptor-mediated inhibition of norepinephrine release in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. precisionary.com [precisionary.com]

- 25. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]

- 26. criver.com [criver.com]

- 27. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

- 28. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Video: Preparation of Synaptoneurosomes from Mouse Cortex using a Discontinuous Percoll-Sucrose Density Gradient [jove.com]

Investigating the Therapeutic Potential of Adenosine A1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the therapeutic potential of Adenosine (B11128) A1 receptor (A1R) antagonists. It covers the fundamental signaling pathways, preclinical and clinical data on key compounds, and detailed experimental protocols relevant to the research and development of this class of drugs. The focus is on providing a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Adenosine A1 Receptor

Adenosine is an endogenous nucleoside that plays a critical role in regulating a wide array of physiological processes. Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] The Adenosine A1 receptor, a member of the Class A GPCR family, is ubiquitously expressed throughout the body, with high concentrations in the brain, heart, and kidneys.[1]

Activation of the A1R is typically associated with inhibitory effects. In the central nervous system, it modulates neurotransmitter release and promotes sleep.[2] In the cardiovascular system, A1R activation reduces heart rate, slows atrioventricular nodal conduction, and can decrease cardiac contractility.[3][4] Crucially for its therapeutic targeting, in the kidneys, A1R activation constricts the afferent arterioles and enhances sodium reabsorption in the proximal tubules, leading to a reduction in the glomerular filtration rate (GFR) and fluid retention.[5][6] Given these functions, antagonism of the A1R presents a compelling therapeutic strategy for conditions characterized by fluid overload and renal dysfunction, such as acute decompensated heart failure (ADHF) and cardiorenal syndrome.[5][7]

Mechanism of Action and Signaling Pathways

The A1R primarily couples to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits, which initiate downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Additionally, A1R activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and modulate various ion channels, including activating potassium channels and inhibiting calcium channels.[2]

A1R antagonists function by competitively binding to the receptor, thereby blocking the binding of endogenous adenosine and preventing the initiation of these inhibitory downstream signals.[2] In the kidney, this blockade leads to the dilation of the afferent arteriole, increasing renal blood flow and GFR, and inhibits sodium reabsorption, promoting diuresis and natriuresis.[3][5]

Therapeutic Rationale in Cardiorenal Syndrome

Cardiorenal syndrome (CRS) is a condition where acute or chronic dysfunction in the heart or kidneys induces dysfunction in the other organ.[8] In patients with heart failure, reduced cardiac output and renal perfusion trigger compensatory neurohormonal mechanisms, including increased local adenosine production in the kidneys.[5] This elevated adenosine level exacerbates renal dysfunction through A1R-mediated vasoconstriction and sodium retention, creating a vicious cycle that limits the effectiveness of conventional diuretics.[5][7]

A1R antagonists are designed to break this cycle. By selectively blocking A1 receptors in the kidney, they can induce diuresis while preserving or even improving GFR, a key advantage over loop diuretics which can sometimes worsen renal function.[3][9]

Quantitative Data: Preclinical and Clinical Findings

The development of selective A1R antagonists has been an area of active research. The following tables summarize key quantitative data for several investigational compounds.

Preclinical Binding Affinities

Binding affinity (Ki) is a measure of a ligand's affinity for a receptor. Lower Ki values indicate higher affinity.

| Compound | Receptor | Species | Ki (nM) | Selectivity (vs. A2A) |

| DPCPX | A1 | Rat | 0.46[10] | ~740-fold[10] |

| SLV320 | A1 | Human | 1[11][12] | >200-fold[11][12] |

| Tonapofylline (BG9928) | A1 | Human | 7.4[3] | - |

| ASP5854 | A1 | Human | 9.03[13] | ~0.2-fold (Dual A1/A2A)[13] |

Table 1: Binding Affinities (Ki) of Selected A1R Antagonists.

Clinical Trial Data

Several A1R antagonists have advanced to clinical trials, primarily for acute heart failure and cardiorenal syndrome.

Rolofylline (B1679515) (KW-3902)

Rolofylline was evaluated in the large-scale PROTECT trial. Despite promising pilot data[14], the pivotal trial did not meet its primary or secondary endpoints.[15][16]

| Endpoint | Rolofylline (n=1355) | Placebo (n=678) | Odds Ratio (95% CI) | P-value |

| Primary Endpoint | 0.92 (0.78-1.09)[16] | 0.35[16] | ||

| - Treatment Success | 40.6%[15][16] | 36.0%[15][16] | 0.04[16] | |

| - Treatment Failure | 21.8%[15][16] | 19.8%[15][16] | 0.30[16] | |

| Adverse Events | ||||

| - Seizures | 0.8%[16] | 0%[16] | 0.02[16] | |

| - Stroke | 1.1%[16] | 0.3%[16] | 0.06[16] |

Table 2: Key Outcomes from the PROTECT Trial of Rolofylline in Acute Heart Failure.

Tonapofylline (BG9928)

Early-phase studies of oral Tonapofylline in patients with heart failure showed significant effects on sodium excretion without compromising renal function.[3][17]

| Parameter (Change from Baseline) | Placebo | Tonapofylline 15 mg | Tonapofylline 75 mg | Tonapofylline 225 mg |

| 24h Sodium Excretion (mmol) - Day 1 | -1[17] | +49[17] | +53[17] | +68[17] |

| 24h Sodium Excretion (mmol) - Day 10 | +11[17] | +55[17] | +47[17] | +45[17] |

| Body Weight (kg) - Day 10 | +0.3[17] | -0.7[17] | -0.5[17] | -0.6[17] |

Table 3: Results from a Dose-Escalation Study of Oral Tonapofylline in Heart Failure Patients.[17]

SLV320

A study of intravenous SLV320 in heart failure patients demonstrated improvements in markers of renal function compared to both placebo and furosemide.[18]

| Parameter (Mean Change from Baseline at 3h) | Placebo | SLV320 (10 mg) | Furosemide (40 mg) | P-value (vs Placebo) |

| Cystatin C (mg/L) | - | -0.093[18] | +0.052[18] | 0.046[18] |

| Sodium Excretion (0-6h) | Increased | Significantly Increased | - | <0.05 |

| Diuresis (0-6h) | Increased | Significantly Increased | - | <0.05 |

Table 4: Renal Effects of a Single Intravenous Dose of SLV320.[18]

Experimental Protocols

Characterizing the pharmacological properties of A1R antagonists requires robust and reproducible assays. Detailed below are standard protocols for key in vitro experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A1 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the A1R in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[19]

-

Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C).[19]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[19]

-

-

Assay Setup:

-

Perform the assay in a 96-well plate format.

-

To each well, add:

-

Include control wells for total binding (no test compound) and non-specific binding (a saturating concentration of a known A1R ligand, e.g., 1 µM DPCPX).[19]

-

-

Incubation:

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[19]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[19]

-

Quickly wash the filters multiple times with ice-cold wash buffer.[19]

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.[19]

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

cAMP Functional Assay

This assay measures the functional activity of an A1R antagonist by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Assay Procedure:

-

Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[22]

-

Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a cocktail containing:

-

Forskolin, to directly activate adenylyl cyclase and raise intracellular cAMP levels.[22]

-

A selective A1R agonist (e.g., CPA) at a concentration that produces a submaximal response (e.g., EC80). The agonist will inhibit the forskolin-stimulated cAMP production.

-

-

Incubate for a specified time (e.g., 30 minutes at room temperature).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit. Common methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[5][24]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Based on the competition between cellular cAMP and a biotinylated-cAMP probe.[22]

-

ELISA (Enzyme-Linked Immunosorbent Assay): A competitive immunoassay performed on a plate.[21]

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP levels against the logarithm of the antagonist concentration.

-

Determine the IC50 value (the concentration of antagonist that restores 50% of the agonist-induced inhibition) by fitting the data to a sigmoidal dose-response curve.

-

Conclusion and Future Perspectives

Adenosine A1 receptor antagonists have a strong therapeutic rationale, particularly for managing fluid overload and renal dysfunction in patients with heart failure. Preclinical and early-phase clinical studies with compounds like Tonapofylline and SLV320 have demonstrated promising effects on diuresis and natriuresis while preserving GFR.[17][18] However, the failure of Rolofylline in the large-scale PROTECT trial highlights the challenges in translating these physiological benefits into improved clinical outcomes for a complex patient population.[15][16] The trial was hindered by a lack of efficacy and a higher incidence of neurological adverse events, such as seizures.[15][16]

Future research must focus on developing antagonists with improved selectivity and safety profiles. A deeper understanding of the nuanced role of A1R in different tissues and pathological states is essential. Furthermore, identifying the right patient populations and clinical trial endpoints will be critical for demonstrating the therapeutic value of this drug class. Despite past setbacks, the unique mechanism of action of A1R antagonists ensures that they will remain an area of significant interest in the quest for better treatments for cardiorenal diseases.

References

- 1. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tonapofylline: a selective adenosine-1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Binding of the A1-selective adenosine antagonist 8-cyclopentyl-1,3-dipropylxanthine to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The PROTECT pilot study: a randomized, placebo-controlled, dose-finding study of the adenosine A1 receptor antagonist rolofylline in patients with acute heart failure and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist Rolofylline for Patients Hospitalized With Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function - American College of Cardiology [acc.org]

- 17. benchchem.com [benchchem.com]

- 18. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. resources.revvity.com [resources.revvity.com]

- 23. cAMP assays in GPCR drug discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 24. researchgate.net [researchgate.net]

Role of Adenosine A1 receptor in cardiovascular disease models

An In-depth Technical Guide on the Role of the Adenosine (B11128) A1 Receptor in Cardiovascular Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in the pathophysiology of the cardiovascular system.[1][2] It is released under conditions of metabolic stress, such as hypoxia, ischemia, and inflammation.[1][2] Adenosine exerts its effects by activating four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][3][4] The Adenosine A1 receptor (A1R) is highly expressed in the heart, particularly in the atrial myocardium, sinoatrial (SA) node, and atrioventricular (AV) node, and to a lesser extent in ventricular myocytes.[5] A1R activation is primarily coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels.[6][7] This signaling cascade mediates a variety of physiological and pathophysiological effects, making the A1R a significant therapeutic target for various cardiovascular diseases.[7][8][9] This guide provides a comprehensive overview of the role of the A1R in different cardiovascular disease models, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its investigation.

Adenosine A1 Receptor Signaling Pathways

Activation of the Adenosine A1 receptor initiates a cascade of intracellular events primarily through its coupling with Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP.[6] A reduction in cAMP levels leads to decreased protein kinase A (PKA) activity.[10] This anti-adrenergic effect is crucial in mitigating excessive catecholamine stimulation in conditions like heart failure.[10][11]

Furthermore, the βγ subunits of the dissociated G-protein can directly activate various downstream effectors. A key pathway involves the activation of inwardly rectifying potassium channels (e.g., IK,Ado), leading to membrane hyperpolarization and a shortening of the action potential duration.[1] This is particularly relevant in the SA and AV nodes, where it contributes to the negative chronotropic (heart rate) and dromotropic (conduction velocity) effects of adenosine.[2][5]

A1R activation also modulates calcium (Ca2+) homeostasis by inhibiting L-type Ca2+ channels, which reduces calcium influx and subsequently dampens cardiomyocyte contractility.[1][2] Other important signaling pathways include the activation of phospholipase C (PLC) and phospholipase D (PLD), and the opening of mitochondrial ATP-sensitive potassium (KATP) channels, which are implicated in cardioprotective mechanisms like ischemic preconditioning.[8]

Caption: Adenosine A1 Receptor Signaling Cascade.

Role of Adenosine A1 Receptor in Cardiovascular Disease Models

Ischemia/Reperfusion (I/R) Injury

The A1R plays a well-established cardioprotective role in the context of ischemia/reperfusion injury.[12] Activation of A1R before ischemia (preconditioning) or during reperfusion has been shown to reduce myocardial infarct size and apoptosis.[6][12] This protection is mediated by several mechanisms, including the activation of mitochondrial KATP channels, inhibition of apoptosis, and attenuation of inflammatory responses.[13]

Transgenic mice overexpressing the A1R in the heart exhibit increased resistance to I/R injury, with reduced infarct size and improved functional recovery.[14][15][16] Conversely, A1R knockout mice show increased renal injury following ischemia and reperfusion, highlighting the protective role of endogenous adenosine acting on A1Rs.[17]

Quantitative Data from I/R Injury Models

| Model | Intervention | Measured Parameter | Result | Reference |

| Isolated Mouse Hearts (I/R) | A1R Overexpression | Infarct Size (% of risk area) | TG: 25 ± 3% vs. WT: 45 ± 4% | [14] |

| Isolated Mouse Hearts (I/R) | A1R Overexpression | Apoptotic Nuclei (%) | TG: 0.88 ± 0.10% vs. WT: 1.83 ± 0.21% | [13] |

| Isolated Mouse Hearts (I/R) | A1R Overexpression | Caspase 3 Activity (fold increase) | TG: 121 ± 18% vs. WT: 234 ± 31% | [13] |

| In Vivo Mouse Renal I/R | A1R Knockout | Plasma Creatinine (mg/dL) | A1KO: 2.5 ± 0.2 vs. A1WT: 1.5 ± 0.1 | [17] |

| AMISTAD Clinical Trial (Human I/R) | Adenosine Infusion | Infarct Size Reduction | 33% relative reduction (67% in anterior MI) | [12] |

| Rat Langendorff Hearts (I/R) | Capadenoson (Partial A1 Agonist) | Infarct Size Reduction | ~36% reduction | [6] |

Heart Failure

The role of the A1R in heart failure is more complex. Chronic activation of A1R can be detrimental, as transgenic overexpression has been associated with ventricular hypertrophy, fibrosis, and diminished calcium cycling, recapitulating a heart failure phenotype.[3] However, acute or partial A1R activation shows therapeutic potential.

Activation of A1R can attenuate cardiac hypertrophy induced by pressure overload by inhibiting pro-hypertrophic signaling pathways like the PKA-dependent pathway.[10][11] Furthermore, partial A1R agonists have been shown to improve left ventricular function and remodeling in animal models of advanced heart failure without causing the significant bradycardia associated with full agonists.[18][19] In a canine model, chronic therapy with a partial A1R agonist improved LV ejection fraction and reduced LV end-diastolic and end-systolic volumes.[18] Conversely, A1R blockade in a pig model of heart failure induced diuresis and natriuresis without compromising cardiac output, suggesting a role for A1R in the fluid retention seen in heart failure.[20]

Quantitative Data from Heart Failure Models

| Model | Intervention | Measured Parameter | Result | Reference |

| Murine Pressure-Overload | Chloroadenosine (A1 Agonist) | Heart Weight/Body Weight (mg/g) | CADO: 7.2 ± 0.3 vs. Vehicle: 8.5 ± 0.4 | [10] |

| Murine Pressure-Overload | Chloroadenosine (A1 Agonist) | Fractional Shortening (%) | CADO: 35 ± 2% vs. Vehicle: 28 ± 2% | [10] |

| Canine Microembolization (HF) | Capadenoson (Partial A1 Agonist) | LV Ejection Fraction (%) | CAP: +7.1 ± 1.2% vs. Control: -3.4 ± 1.5% | [18] |

| Canine Microembolization (HF) | Capadenoson (Partial A1 Agonist) | LV End-Systolic Volume (mL) | CAP: -10.1 ± 3.1 mL vs. Control: +6.7 ± 2.9 mL | [18] |

| Porcine Pacing-Induced HF | BG9719 (A1 Antagonist) | Urine Flow (mL/min) | ~6-fold increase from baseline | [20] |

| Porcine Pacing-Induced HF | BG9719 (A1 Antagonist) | Sodium Excretion (µEq/min) | >10-fold increase from baseline | [20] |

Arrhythmias

The Adenosine A1 receptor has significant electrophysiological effects, mediating most of adenosine's actions on cardiac electrical activity.[1] It suppresses cardiac pacemakers in the SA and AV nodes and the His bundle.[1][2] This is achieved by inhibiting the "funny" current (If) and activating the inwardly rectifying K+ current (IK,Ado), leading to hyperpolarization, a negative chronotropic effect (slowing of the heart rate), and a negative dromotropic effect (slowing of AV conduction).[1][2][5] These properties are the basis for adenosine's clinical use in terminating supraventricular tachycardias.[21]

However, the role of A1R in arrhythmias can be dualistic. While it can terminate certain arrhythmias, the shortening of the atrial action potential duration can facilitate re-entry mechanisms and promote atrial arrhythmias like atrial fibrillation.[1][5] At the ventricular level, A1R activation generally has antiarrhythmic effects by inhibiting L-type Ca2+ currents and exerting anti-beta-adrenergic actions.[1][2]

Quantitative Data from Arrhythmia Models

| Model | Intervention | Measured Parameter | Result | Reference |

| Isolated Rat Langendorff Hearts | CCPA (Full A1 Agonist) | Heart Rate Reduction | From 320 ± 2 bpm to 80 ± 5 bpm | [6] |

| Isolated Rat Langendorff Hearts | Capadenoson (Partial A1 Agonist) | Heart Rate Reduction | From 360 ± 3 bpm to 330 ± 6 bpm | [6] |

| Rat PD Model (Ischemia/Reperfusion) | DPCPX (A1 Antagonist) + Isoproterenol | Incidence of Lethality | ISO+DPCPX: 71.4% vs. ISO: 14.3% | [22] |

Hypertension